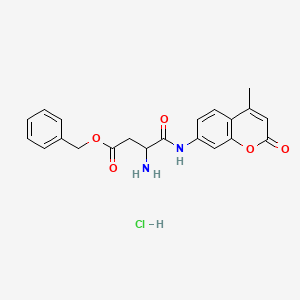
(5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is a steroidal compound that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 7th and 24th positions and a ketone group at the 3rd position. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to other biologically active steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one can be achieved through multiple steps starting from desmosterol. One reported method involves the conversion of desmosterol to its 3-O-acetyl-24R,25-dihydroxy derivative, followed by a series of reactions including oxidation, reduction, and protection-deprotection steps . The overall yield of this synthetic route is approximately 16%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques such as chromatography for purification and various catalytic reactions to achieve the desired stereochemistry and functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for chlorination and tosyl chloride (TsCl) for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cholestane-3,7,24-trione, while reduction of the ketone group can yield (5alpha,7alpha,24R)-7,24-dihydroxycholestan-3-ol.
Applications De Recherche Scientifique
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways related to growth and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nuclear receptors and other steroid-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalamine: A steroidal compound with similar structural features but different functional groups and biological activities.
Cholestane-3,7,24-trione: An oxidized derivative of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one.
Desmosterol: A precursor in the biosynthesis of cholesterol and other steroidal compounds.
Uniqueness
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 3rd position. This unique structure imparts distinct biochemical properties and makes it a valuable compound for research in steroid chemistry and pharmacology .
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(10S,13R)-7-hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clé InChI |
FGKQZAUZOBFLBY-DZCMYPJESA-N |
SMILES isomérique |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


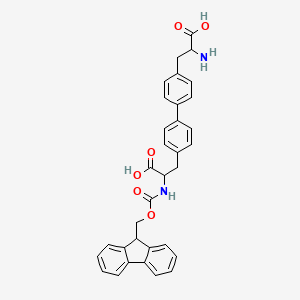
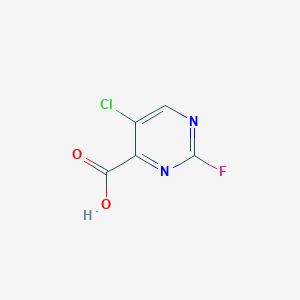
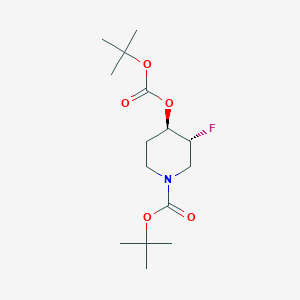
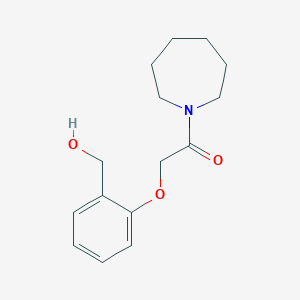
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
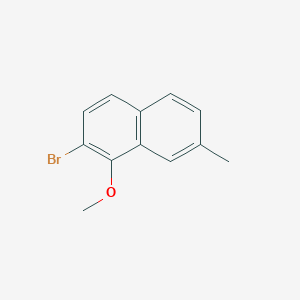
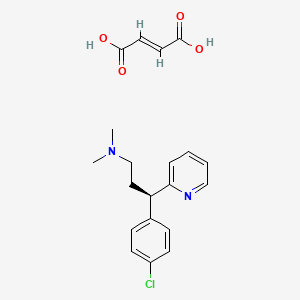
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
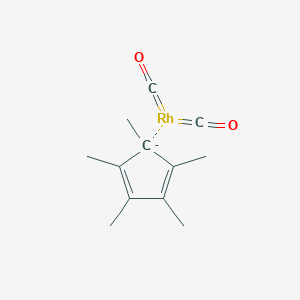
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
